An In-depth Technical Guide to the Chemical Properties of Methyl 2-(1H-indol-3-yl)propanoate
An In-depth Technical Guide to the Chemical Properties of Methyl 2-(1H-indol-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of methyl 2-(1H-indol-3-yl)propanoate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively documented in publicly accessible literature, this guide synthesizes information from structurally related analogues, established chemical principles, and predictive models to offer a robust framework for its synthesis, characterization, and handling. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of indole derivatives for therapeutic applications. We will delve into logical synthetic pathways, predicted physicochemical and spectroscopic properties, and potential reactivity, providing detailed, field-proven insights to facilitate further investigation and application of this compound.
Introduction and Significance
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. Methyl 2-(1H-indol-3-yl)propanoate, a derivative of the essential amino acid tryptophan, represents an important, albeit less-studied, member of this family. Its structural similarity to auxin plant hormones and other bioactive molecules suggests its potential as a precursor or active agent in various therapeutic areas. The strategic placement of the propanoate side chain at the C2 position of the indole ring offers unique steric and electronic properties that can be exploited in drug design.
This guide will provide a detailed exploration of the synthesis, and the predicted and analogous chemical properties of methyl 2-(1H-indol-3-yl)propanoate, with the aim of equipping researchers with the foundational knowledge required for its effective utilization in their work.
Synthesis of Methyl 2-(1H-indol-3-yl)propanoate: A Proposed Protocol
Proposed Synthetic Protocol: Palladium-Catalyzed C2-Alkylation
This protocol is adapted from a method described for the regioselective 2-alkylation of indoles.[1]
Reaction Scheme:
Figure 1: Proposed synthesis of methyl 2-(1H-indol-3-yl)propanoate.
Materials:
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Indole
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Methyl 2-bromopropanoate
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Palladium(II) acetate (Pd(OAc)₂)
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A suitable phosphine ligand (e.g., a P,P=O ligand as described in the literature[1])
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Cesium carbonate (Cs₂CO₃)
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Anhydrous toluene
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4Å Molecular sieves
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Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
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Magnetic stirrer and heating mantle
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add indole (1.0 eq), cesium carbonate (2.0 eq), and 4Å molecular sieves.
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Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) in anhydrous toluene.
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Addition of Reagents: Add the catalyst solution to the Schlenk flask containing the indole mixture. Follow with the addition of anhydrous toluene and then methyl 2-bromopropanoate (1.2 eq).
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Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts. Wash the celite pad with ethyl acetate.
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Extraction: Combine the organic filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure methyl 2-(1H-indol-3-yl)propanoate.
Causality Behind Experimental Choices:
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Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and other sensitive reagents.
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Anhydrous Solvents: Water can deactivate the catalyst and interfere with the reaction. The use of anhydrous toluene and molecular sieves is essential for optimal results.
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Ligand: The choice of ligand is critical for the regioselectivity and efficiency of the palladium-catalyzed reaction, directing the alkylation to the C2 position of the indole.
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Base: The base is required to deprotonate the indole N-H, facilitating its participation in the catalytic cycle. Cesium carbonate is often a good choice for its solubility and reactivity.
Physicochemical Properties
Due to the lack of extensive experimental data for methyl 2-(1H-indol-3-yl)propanoate, the following table presents a combination of predicted properties and data from its close structural isomer, methyl 3-(1H-indol-3-yl)propanoate, for comparative purposes.
| Property | Predicted/Analogous Value for Methyl 2-(1H-indol-3-yl)propanoate | Experimental/Computed Value for Methyl 3-(1H-indol-3-yl)propanoate |
| Molecular Formula | C₁₂H₁₃NO₂ | C₁₂H₁₃NO₂[2] |
| Molecular Weight | 203.24 g/mol | 203.24 g/mol [2] |
| Appearance | Predicted to be a solid or oil | - |
| Melting Point | Not available | 81-83 °C (for the corresponding acid)[3] |
| Boiling Point | Not available | Not available |
| Solubility | Predicted to be soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) and sparingly soluble in water. | - |
| pKa | Not available | Not available |
Spectroscopic Data and Characterization
The following sections provide predicted and analogous spectroscopic data that would be expected upon successful synthesis and purification of methyl 2-(1H-indol-3-yl)propanoate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a crucial tool for the structural elucidation of the target molecule. The predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are as follows:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Indole N-H | ~8.1 | br s | - | 1H |
| Indole H-4, H-7 | ~7.6 - 7.8 | m | - | 2H |
| Indole H-5, H-6 | ~7.1 - 7.3 | m | - | 2H |
| Indole H-2 | ~7.0 | s | - | 1H |
| Propanoate α-CH | ~3.8 | q | ~7.2 | 1H |
| Methyl Ester O-CH₃ | ~3.7 | s | - | 3H |
| Propanoate β-CH₃ | ~1.6 | d | ~7.2 | 3H |
Rationale for Predicted Shifts:
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The indole N-H proton is expected to be downfield due to its acidic nature and involvement in hydrogen bonding.
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The aromatic protons of the indole ring will appear in the typical aromatic region (7-8 ppm).
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The singlet for the indole H-2 proton is characteristic.
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The propanoate α-CH will be a quartet due to coupling with the β-CH₃ protons.
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The methyl ester protons will appear as a sharp singlet.
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The propanoate β-CH₃ protons will be a doublet due to coupling with the α-CH proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Ester C=O | ~175 |
| Indole C-7a | ~136 |
| Indole C-3a | ~128 |
| Indole C-2 | ~124 |
| Indole C-4, C-7 | ~120 - 122 |
| Indole C-5, C-6 | ~118 - 120 |
| Indole C-3 | ~111 |
| Methyl Ester O-CH₃ | ~52 |
| Propanoate α-CH | ~45 |
| Propanoate β-CH₃ | ~18 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3300 - 3500 | Medium, broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1730 - 1750 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Ester) | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Expected Molecular Ion (M⁺): m/z = 203.0946 (calculated for C₁₂H₁₃NO₂).
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Key Fragmentation Patterns: Fragmentation is likely to occur at the ester group and the propanoate side chain. Common fragments would include the loss of the methoxy group (-OCH₃) to give a peak at m/z 172, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a peak at m/z 144. The base peak is often the indolyl-methyl cation at m/z 130.
Reactivity and Potential Applications
Reactivity
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N-Alkylation/Acylation: The indole nitrogen is nucleophilic and can be readily alkylated or acylated under basic conditions.
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Electrophilic Aromatic Substitution: The indole ring is susceptible to electrophilic attack, primarily at the C3 position if unsubstituted, though the existing C2 substituent will influence the regioselectivity.
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Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid derivative can then be used for further functionalization, such as amide bond formation.
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Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Potential Applications in Drug Development
Indole derivatives are known to exhibit a wide range of biological activities. While the specific bioactivity of methyl 2-(1H-indol-3-yl)propanoate is not well-defined, its structural features suggest potential for investigation in several areas:
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Anti-inflammatory Agents: The indole-3-acetic acid scaffold is found in several non-steroidal anti-inflammatory drugs (NSAIDs).
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Anticancer Agents: Many indole derivatives have shown potent anticancer activity through various mechanisms.
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Neurological Disorders: The structural similarity to serotonin and other neurotransmitters makes it a candidate for modification and testing in neurological disease models.
The deaminated nature of the side chain, compared to tryptophan, may offer different pharmacokinetic and pharmacodynamic properties, making it an interesting lead for modification and screening in drug discovery programs.
Conclusion
Methyl 2-(1H-indol-3-yl)propanoate is a compound of significant interest for chemical and pharmaceutical research. Although direct experimental data is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related compounds. The proposed synthetic route via palladium-catalyzed C2-alkylation offers a modern and efficient approach to obtaining this molecule. The predicted spectroscopic data provides a reliable reference for its characterization. Further research into the biological activities of this compound and its derivatives is warranted and holds the promise of discovering novel therapeutic agents.
References
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- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873–2920.
- Taber, D. F., & Tirunahari, P. K. (2011). The Fischer indole synthesis. Organic reactions, 75, 1.
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PubChem. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. Retrieved from [Link]
- Zhang, D., Song, R., Wang, J., & Li, J. (2021). Regioselective 2-alkylation of indoles with α-bromo esters catalyzed by Pd/P,P=O system. Chinese Chemical Letters, 32(1), 239-242.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- García, J. M., et al. (2005). Enantioselective Friedel−Crafts Alkylation of Indoles with α,β-Unsaturated Ketones Catalyzed by a Bis(oxazoline)−Copper(II) Complex. Journal of the American Chemical Society, 127(12), 4154-4155.
- Pedras, M. S. C., & Soledade, C. (2006). The chemical constituents of the undescribed lichen, Tuckermannopsis americana. Phytochemistry, 67(13), 1332-1335.
- Zeynep, A. A., Tulay, C., & Sibel, S. (2005). Synthesis and in vitro antimicrobial activity of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. European journal of medicinal chemistry, 40(7), 647-652.
- Seefeld, M. A., Miller, W. H., Newlander, K. A., & Burgess, W. J. (2003). Substituted indoles as potent and selective inhibitors of IKK-β. Bioorganic & medicinal chemistry letters, 13(23), 4213-4216.
- Hou, R. B., & Li, D. F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2121.
(Image generated for illustrative purposes)